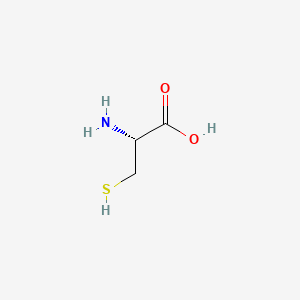

L-(+)-Cysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride

Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C

277 mg/mL at 25 °C

Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Disulfide Bond Formation

Cysteine residues within a protein can form covalent disulfide bonds (S-S) with each other. These bonds contribute significantly to the protein's tertiary and quaternary structures, influencing protein folding, stability, and overall function []. Disulfide bridges can be strategically introduced or cleaved during protein engineering experiments to study how they affect protein activity [].

Protein-Protein Interactions

The thiol group of cysteine can also participate in non-covalent interactions with other proteins or molecules. These interactions can be crucial for protein complex formation, signal transduction pathways, and enzyme regulation []. Researchers can leverage cysteine's reactivity to design molecules that disrupt these interactions, offering potential therapeutic strategies [].

Redox Regulation

Cysteine's thiol group readily participates in oxidation-reduction (redox) reactions. This property allows proteins containing cysteine residues to act as redox sensors, regulating cellular processes in response to changes in the redox environment []. Studying these redox-sensitive cysteine residues helps researchers understand how cells respond to oxidative stress and other environmental cues.

L-cysteine is a naturally occurring, sulfur-containing amino acid classified as a non-essential amino acid due to its biosynthetic pathways in the human body. It is characterized by its thiol side chain, which plays a crucial role in various biochemical processes. The molecular formula of L-cysteine is C3H7NO2S, and it exists in two stereoisomeric forms: L-cysteine and D-cysteine, with the L-form being predominant in biological systems . This amino acid is vital for protein synthesis and acts as a precursor for the synthesis of other important biomolecules, including glutathione, taurine, and coenzyme A.

Cysteine's mechanism of action depends on the context. Here are some examples:

- Protein structure: Disulfide bonds between cysteine residues contribute to the folding, stability, and function of proteins.

- Enzyme function: The thiol group of cysteine can act as a nucleophile in enzymatic reactions, allowing enzymes to bind and modify substrates.

- Antioxidant defense: Cysteine is a precursor to glutathione, a vital cellular antioxidant that protects against oxidative stress.

- Oxidation: L-cysteine can be oxidized to form L-cystine, a dimeric form linked by a disulfide bond. This oxidation can occur through various oxidants such as hydrogen peroxide or bromine .

- Formation of Thiyl Radicals: The oxidation of L-cysteine can generate thiyl radicals, which are reactive intermediates that can further react with molecular oxygen or other thiol groups .

- Metal Ion Coordination: L-cysteine can form coordination complexes with metal ions due to its thiolate group, which is essential in various enzymatic functions and metal ion transport .

L-cysteine exhibits several biological activities that contribute to its significance in health and disease:

- Antioxidant Properties: As a precursor to glutathione, L-cysteine plays a critical role in cellular defense against oxidative stress by scavenging free radicals and reactive oxygen species .

- Protein Structure Stabilization: The formation of disulfide bonds between cysteine residues contributes to the tertiary structure of proteins, enhancing their stability and functionality .

- Detoxification: L-cysteine is involved in detoxifying harmful substances in the body, including heavy metals and drugs, by forming non-toxic complexes .

L-cysteine can be synthesized through various methods:

- Biosynthetic Pathway: In mammals, L-cysteine is synthesized from the amino acid serine and methionine. The process involves several enzymatic steps, including the conversion of homocysteine to cystathionine followed by its cleavage into L-cysteine and alpha-ketobutyrate .

- Chemical Synthesis: Laboratory synthesis methods include the hydrolysis of racemic 2-amino-Δ2-thiazoline-4-carboxylic acid or the reaction of cysteine derivatives with nucleophiles .

L-cysteine has diverse applications across various fields:

- Pharmaceuticals: It is used as a supplement for its antioxidant properties and potential benefits in conditions like chronic obstructive pulmonary disease and cystic fibrosis .

- Food Industry: L-cysteine serves as a food additive for flavor enhancement and as a dough conditioner in baking .

- Cosmetics: Due to its skin-repairing properties, it is incorporated into cosmetic formulations aimed at improving skin health .

Research on L-cysteine interactions includes:

- Drug Interactions: Studies have shown that L-cysteine can influence the pharmacokinetics of certain drugs by altering their metabolism or bioavailability .

- Metal Ion Binding: The binding affinity of L-cysteine for heavy metals has been investigated, revealing its potential role in mitigating metal toxicity through chelation mechanisms .

L-cysteine shares structural similarities with several other amino acids and compounds. Key comparisons include:

| Compound | Similarities | Unique Features |

|---|---|---|

| Methionine | Both are sulfur-containing amino acids | Methionine contains a thioether group |

| Glutathione | Both function as antioxidants | Glutathione is a tripeptide |

| Homocysteine | Both are involved in sulfur metabolism | Homocysteine is an intermediate in cysteine biosynthesis |

| Taurine | Both contain sulfur | Taurine is not an amino acid but a sulfonic acid |

L-cysteine's unique thiol group allows it to participate in redox reactions and form disulfide bonds, distinguishing it from these similar compounds. Its role as a precursor for glutathione further emphasizes its importance in cellular defense mechanisms against oxidative stress.

The endogenous synthesis of L-cysteine in eukaryotic organisms follows two primary pathways: the transsulfuration pathway and serine acetylation pathway. These pathways represent distinct biochemical routes that enable cells to produce this critical sulfur-containing amino acid from different precursor molecules.

Transsulfuration Pathway in Eukaryotes

The transsulfuration pathway in eukaryotes constitutes the primary route for L-cysteine biosynthesis from methionine-derived homocysteine. This pathway involves the sequential action of two pyridoxal phosphate-dependent enzymes: cystathionine β-synthase and cystathionine γ-lyase [1] [2].

Cystathionine β-synthase catalyzes the condensation of L-homocysteine with L-serine to form cystathionine, water, and ammonia. The enzyme exhibits a tetrameric structure with 63 kDa subunits and requires two cofactors: pyridoxal 5'-phosphate and heme. The reaction mechanism involves a β-replacement reaction where the thiol group of homocysteine displaces the hydroxyl group of serine [1] [2] [3].

The enzymatic kinetics of cystathionine β-synthase demonstrate significant regulatory complexity. The enzyme is allosterically activated by S-adenosylmethionine, which increases the Vmax but does not affect the Km for substrates [4]. The maximum rate constant (kobs1) for the enzyme reaches 40 ± 4 s⁻¹ under optimal conditions, with the enzyme showing a hyperbolic dependence on substrate concentration [5].

Cystathionine γ-lyase, the second enzyme in the pathway, catalyzes the α,γ-elimination of cystathionine to produce L-cysteine, 2-oxobutanoate, and ammonia. This enzyme belongs to the γ-family of pyridoxal phosphate-dependent enzymes and demonstrates substrate specificity for cystathionine over other potential substrates [6] [7].

The transsulfuration pathway shows tissue-specific expression patterns in mammals. Cystathionine β-synthase functions predominantly in nervous system tissues, although it maintains activity in peripheral organs including liver and kidneys. The enzyme undergoes post-translational regulation through cleavage at the carboxyl terminal at R413, generating a 45 kDa monomer that exhibits twice the activity of the full-length form and becomes refractory to S-adenosylmethionine-mediated activation [8].

Metabolic Regulation of Transsulfuration

The transsulfuration pathway demonstrates sophisticated regulatory mechanisms that respond to cellular sulfur status and metabolic demands. Under sulfur-replete conditions, high concentrations of bisulfide stabilize the enzyme complex through allosteric binding sites. When sulfur becomes limiting, O-acetylserine accumulates, triggering complex dissociation and signaling sulfur starvation [2].

The pathway exhibits inducible characteristics in response to cellular stress conditions. Cystathionine γ-lyase expression increases during oxidative stress, endoplasmic reticulum stress, Golgi stress, mitochondrial stress, inflammation, and nutrient starvation. This induction occurs through multiple transcriptional regulators, with specificity protein 1 controlling basal expression levels [8].

Quantitative analysis reveals that the transsulfuration pathway contributes significantly to cellular cysteine pools under specific conditions. In cancer cells subjected to cysteine limitation, the pathway can support cell proliferation when extracellular cysteine sources become restricted. The rate of transsulfuration depends on cellular capacity to conduct methylation reactions that convert S-adenosylmethionine to S-adenosylhomocysteine [2].

Serine Acetylation Pathway in Eukaryotes

Although the serine acetylation pathway is more characteristic of prokaryotic organisms, certain eukaryotic systems, particularly fungi, possess modified versions of this biosynthetic route. The pathway involves the sequential action of serine acetyltransferase and O-acetylserine sulfhydrylase to convert L-serine into L-cysteine.

In fungal systems such as Ogataea parapolymorpha, a novel mitochondrial serine O-acetyltransferase has been identified that differs structurally from bacterial and plant enzymes. This enzyme possesses a mitochondrial targeting sequence at the N-terminus and an α/β hydrolase 1 domain at the C-terminal region. The enzyme demonstrates functional interchangeability with Escherichia coli serine acetyltransferase despite exhibiting lower enzymatic activity and marginal feedback inhibition by cysteine [9].

The mitochondrial localization of serine acetyltransferase in fungal systems suggests compartmentalized sulfur metabolism. Deletion mutants lacking this enzyme show remarkably reduced intracellular levels of cysteine and glutathione, indicating impaired O-acetylserine generation. The enzyme variant lacking the mitochondrial targeting sequence can restore O-acetylserine auxotrophy but not cysteine auxotrophy, demonstrating the critical role of subcellular localization in sulfur assimilation [9].

Metabolic Integration and Flux Control

The integration of transsulfuration and serine acetylation pathways with broader cellular metabolism demonstrates the central role of L-cysteine in cellular homeostasis. The transsulfuration pathway connects directly to the methionine cycle, providing a mechanism for homocysteine clearance while generating cysteine for glutathione synthesis and protein incorporation.

Stable isotope labeling studies using ¹³C-labeled serine reveal that transsulfuration-derived cysteine contributes significantly to cellular glutathione pools. The incorporation of labeled serine into glutathione through transsulfuration demonstrates the quantitative importance of this pathway in maintaining cellular redox balance [2].

The pathway exhibits metabolic flexibility in response to cellular demands. Under conditions of enhanced methylation reactions, such as those occurring in certain cancer cells, transsulfuration activity increases correspondingly. This metabolic adaptation allows cells to maintain cysteine homeostasis even when extracellular cysteine availability becomes limited [2].

Microbial Biosynthesis: Genetic and Enzymatic Regulation in Prokaryotes

Prokaryotic organisms utilize sophisticated genetic and enzymatic regulatory mechanisms to control L-cysteine biosynthesis. The primary pathway in enteric bacteria involves the sequential action of serine acetyltransferase and O-acetylserine sulfhydrylase, with complex regulatory networks controlling enzyme expression and activity.

Genetic Organization and Transcriptional Control

The genes encoding L-cysteine biosynthetic enzymes in prokaryotes are organized into operons subject to complex transcriptional regulation. The cysE gene encoding serine acetyltransferase and cysK gene encoding O-acetylserine sulfhydrylase-A represent the core biosynthetic genes in Escherichia coli and related enteric bacteria [10] [11].

Transcriptional regulation involves multiple regulatory proteins that respond to sulfur availability and cysteine levels. The master regulator CysB controls the expression of sulfur acquisition genes in response to N-acetylserine levels. When sulfur becomes limiting, O-acetylserine accumulates and chemically isomerizes to N-acetylserine, which binds to CysB and promotes expression of sulfate acquisition genes [12] [13].

The CyuR transcriptional regulator represents a newly characterized regulatory system for cysteine-dependent gene expression. CyuR binds to the DNA sequence motif 'GAAwAAATTGTxGxxATTTsyCC' in the absence of cysteine and controls the expression of at least 25 genes involved in sulfur metabolism and antimicrobial resistance. The regulator activates the cyuPA operon for hydrogen sulfide generation while negatively controlling the expression of mdlAB encoding potential antibiotic transporters [14] [15].

Enzymatic Regulation and Feedback Control

Serine acetyltransferase serves as the primary regulatory enzyme in prokaryotic L-cysteine biosynthesis, subject to multiple levels of control. The enzyme catalyzes the CoA-dependent acetylation of L-serine to form O-acetylserine and demonstrates feedback inhibition by L-cysteine. Structural studies reveal that cysteine binds in a crevice between adjacent left-handed parallel β-helix domains, with the proximity of its thiol group to the thiol group of CoA confirming active site binding [16].

Kinetic analysis of serine acetyltransferase from Neisseria gonorrhoeae demonstrates substrate-specific parameters. The enzyme exhibits a Km of 1.21 ± 0.16 mM for L-serine and 0.149 ± 0.05 mM for acetyl-CoA, with corresponding kcat values of 1444 ± 41 s⁻¹ and 1176 ± 111 s⁻¹ respectively. The catalytic efficiency (kcat/Km) reaches 1.19 × 10⁶ M⁻¹s⁻¹ for L-serine and 7.89 × 10⁶ M⁻¹s⁻¹ for acetyl-CoA [17].

The formation of the cysteine synthase complex represents a sophisticated regulatory mechanism involving the physical interaction between serine acetyltransferase and O-acetylserine sulfhydrylase. The complex consists of one serine acetyltransferase hexamer and two O-acetylserine sulfhydrylase dimers in a 3:2 protomer ratio. Complex formation is controlled by sulfur availability, with bisulfide stabilizing the complex under sulfur-replete conditions [12] [13].

Metabolic Engineering and Pathway Optimization

Prokaryotic L-cysteine biosynthesis has been extensively studied for metabolic engineering applications. Three primary strategies have proven successful for enhancing production: overexpression of feedback-insensitive enzymes, reduction of cysteine degradation, and optimization of transport systems [18] [10].

The overexpression of altered cysE genes encoding feedback-insensitive serine acetyltransferase represents the most widely implemented strategy. Site-directed mutagenesis replacing the methionine residue at position 256 with other amino acids or introducing premature termination codons reduces feedback inhibition sensitivity. These modifications enable L-cysteine production levels of approximately 200 mg/L in laboratory strains [19].

The deletion of cysteine degradation enzymes significantly improves production yields. The tnaA and metC genes encoding cysteine-degrading enzymes have been identified as primary targets for deletion. In Corynebacterium glutamicum, deletion of the aecD gene encoding L-cysteine desulfhydrylase increases cysteine production by reducing metabolic flux toward degradation pathways [18] [11].

Recent advances in sulfur source optimization have revealed that thiosulfate serves as a superior sulfur source compared to sulfate for L-cysteine production. Thiosulfate utilization offers advantages in NADPH conservation and energy molecule utilization, contributing to improved production efficiency [10].

Regulatory Networks and Metabolic Control

The regulatory networks controlling prokaryotic L-cysteine biosynthesis demonstrate remarkable complexity and integration with broader cellular metabolism. The ccdR gene encoding a cysteine-inducible cysteine desulfhydrase regulator exemplifies the sophisticated control mechanisms. This LRP-like transcriptional regulator responds to cysteine availability and positively controls the expression of cysteine-metabolizing enzymes [20].

The cysteine synthase complex formation represents a regulatory switch that adapts L-cysteine biosynthetic capacity to cellular conditions. When sulfur is readily available, the complex maximizes serine acetyltransferase activity while protecting the enzyme from cold inactivation and proteolytic destruction. Under sulfur limitation, complex dissociation signals sulfur starvation and redirects metabolic flux [13].

Post-translational modifications provide additional regulatory control over enzyme activity. The C-terminal tail of serine acetyltransferase undergoes conformational changes upon cysteine binding, reducing substrate inhibition and increasing catalytic activity. These modifications allow rapid response to changing cellular conditions without requiring new protein synthesis [13].

Metabolic Interconversion with Cystine and Glutathione

The metabolic interconversion of L-cysteine with cystine and glutathione represents critical pathways that maintain cellular redox homeostasis and provide mechanisms for sulfur amino acid storage and transport. These interconversions occur through specific enzymatic reactions and transport systems that respond to cellular oxidative status.

Cysteine-Cystine Redox Cycling

The interconversion between L-cysteine and cystine involves oxidation-reduction reactions that occur across cellular compartments. In the bacterial periplasm, which maintains oxidative conditions, L-cysteine undergoes oxidation to form cystine through disulfide bond formation. Studies using Escherichia coli cells producing elevated L-cysteine levels demonstrate that cystine accounts for approximately 30% of total free cysteine under standard conditions [21].

The oxidation process is enhanced by the presence of disulfide bond-forming enzymes such as DsbA. Overexpression of DsbA increases the ratio of cystine to total cysteine to approximately 50%, indicating the enzymatic nature of the oxidation process. This system functions as a reducing equivalent shuttle, where L-cysteine provides reducing power to oxidative cellular compartments [21].

The L-cysteine/L-cystine shuttle system operates across cellular membranes to maintain redox balance. Cystine is transported into cells through the xc⁻ system, which functions as an antiporter exchanging one molecule of glutamate for cystine. Once inside the cell, cystine undergoes rapid reduction to cysteine by thioredoxin reductase 1 or glutathione. This system provides a mechanism for cells to import oxidized cysteine and utilize it for intracellular reducing reactions [22].

Transport Systems and Cellular Distribution

Multiple transport systems facilitate the movement of cysteine and cystine across cellular membranes. The alanine, serine, cysteine transporter system includes ASCT1 and ASCT2, which conduct sodium-dependent exchange of small neutral amino acids. ASCT1 specifically transports cysteine and shows enrichment in glial cells that express serine biosynthetic enzymes [22].

The excitatory amino acid transporter 3 represents another sodium-dependent system for cysteine uptake. This transporter demonstrates specificity for cysteine and contributes to maintaining intracellular cysteine levels. The diversity of transport systems reflects the critical importance of cysteine availability for cellular metabolism [22].

In prokaryotic systems, specific cysteine uptake and degradation operons have been identified. The cdsAB operon encodes a cysteine permease (CdsA) and cysteine desulfidase (CdsB) that together constitute a system for cysteine utilization. The CdsA permease shows specificity for L-cysteine transport, while CdsB catalyzes cysteine degradation with the generation of hydrogen sulfide [23].

Glutathione Biosynthesis and Cycling

The biosynthesis of glutathione from L-cysteine occurs through a two-step ATP-dependent process catalyzed by glutamate-cysteine ligase and glutathione synthetase. The first step involves the synthesis of γ-glutamylcysteine from L-glutamate and L-cysteine, with this reaction serving as the rate-limiting step in glutathione synthesis. The second step adds glycine to the C-terminal of γ-glutamylcysteine to form the complete tripeptide [24] [25].

The glutamate-cysteine ligase enzyme demonstrates complex regulatory properties. The enzyme consists of catalytic and modifier subunits, with the modifier subunit (GCLM) playing critical roles in enzyme regulation. Knockout studies of GCLM in mice result in lower plasma and tissue glutathione levels, accompanied by greatly reduced plasma cysteine. These animals display altered adipose and liver metabolism, including higher metabolic rates and reduced fat storage [26].

The breakdown of glutathione provides a significant source of cellular cysteine through the action of γ-glutamyl transpeptidase. This enzyme cleaves the γ-peptide linkage of glutathione to produce cysteinylglycine and glutamate. The cysteinylglycine undergoes subsequent hydrolysis to generate cysteine and glycine, which can be imported into cells for metabolic utilization [22].

Metabolic Integration and Physiological Significance

The interconversion pathways connecting L-cysteine, cystine, and glutathione demonstrate remarkable integration with cellular metabolism and stress responses. Under oxidative stress conditions, the demand for glutathione increases significantly, driving increased flux through the glutamate-cysteine ligase reaction. This increased demand can be met through enhanced cysteine synthesis via the transsulfuration pathway or through increased cystine import and reduction [22] [27].

The cysteine-cystine redox couple serves as a major determinant of cellular redox status. The ratio of reduced to oxidized cysteine reflects the overall redox environment and influences protein thiol-disulfide status. Disruption of this balance is associated with oxidative stress and various pathological conditions, including cancer and neurodegenerative diseases [22] [27].

Quantitative analysis of cysteine-containing dipeptides reveals additional complexity in cysteine metabolism. High-throughput liquid chromatography-tandem mass spectrometry analysis has identified multiple cysteine-containing dipeptides that may serve specialized functions in cellular redox control. These compounds can be produced through the action of amino acid ligases and represent novel targets for understanding cysteine metabolism [28].

Data Tables

Table 1: Kinetic Parameters of Key Enzymes in L-Cysteine Biosynthesis

| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|---|

| Serine Acetyltransferase | Neisseria gonorrhoeae | L-serine | 1.21 ± 0.16 | 1444 ± 41 | 1.19 × 10⁶ | [17] |

| Serine Acetyltransferase | Neisseria gonorrhoeae | Acetyl-CoA | 0.149 ± 0.05 | 1176 ± 111 | 7.89 × 10⁶ | [17] |

| Cystathionine β-Synthase | Human | S-adenosylmethionine | - | - | kobs1 = 40 ± 4 | [5] |

Table 2: Regulatory Elements in Prokaryotic L-Cysteine Biosynthesis

| Regulatory Element | Gene Target | Regulatory Mechanism | Physiological Response | Reference |

|---|---|---|---|---|

| CysB | Sulfur acquisition genes | Transcriptional activation | Sulfur starvation response | [12] |

| CyuR | cyuPA operon, mdlAB | Transcriptional regulation | Cysteine-dependent antimicrobial resistance | [14] |

| CcdR | ccdA (cysteine desulfhydrase) | Transcriptional activation | Cysteine catabolism | [20] |

| Cysteine Synthase Complex | cysE, cysK | Protein-protein interaction | Sulfur availability sensing | [13] |

Table 3: Transport Systems for Cysteine and Cystine

| Transporter | Substrate Specificity | Cellular Localization | Mechanism | Reference |

|---|---|---|---|---|

| ASCT1 | L-cysteine, L-serine, L-alanine | Glial cells | Na⁺-dependent exchange | [22] |

| ASCT2 | L-glutamine, L-asparagine, L-cysteine | Peripheral tissues | Na⁺-dependent exchange | [22] |

| System xc⁻ | L-cystine/L-glutamate | Various cell types | Na⁺-independent antiporter | [22] |

| EAAT3 | L-cysteine | Neuronal tissues | Na⁺-dependent uptake | [22] |

| CdsA | L-cysteine | Bacterial periplasm | Permease | [23] |

L-cysteine production has undergone a significant transformation from traditional chemical extraction methods to modern biotechnological approaches, driven primarily by environmental concerns and sustainability requirements.

Chemical Synthesis Methods

Traditional L-cysteine production relies primarily on the chemical extraction from keratinous biomass, specifically animal feathers and human hair [1]. This process involves the acidic hydrolysis of keratin-containing materials using concentrated hydrochloric acid, followed by activated charcoal treatment to extract cystine, which is subsequently reduced to L-cysteine via electrolytic reduction [1] [2]. While this method has been the dominant industrial approach for decades, it presents several significant limitations.

The chemical synthesis method yields approximately 3000 tons of L-cysteine annually worldwide [1], but suffers from inherently low process yields and generates substantial environmental concerns. The disposal of organic waste containing hydrochloric acid creates serious environmental and safety hazards [1]. Additionally, the process produces unpleasant odors and requires extensive safety measures for handling corrosive chemicals [2].

Fermentation-Based Production

Biotechnological production through microbial fermentation has emerged as an attractive alternative, utilizing renewable feedstocks and addressing the environmental limitations of chemical extraction [1] [3]. The fermentation approach employs genetically engineered microorganisms, primarily Escherichia coli, Corynebacterium glutamicum, Pantoea ananatis, and Pseudomonas species, to produce L-cysteine directly from glucose and sulfur sources [1] [3].

Wacker Chemie AG pioneered the first commercial fermentation-based L-cysteine production process, achieving a 96% reduction in hydrochloric acid usage compared to traditional chemical methods [2]. This patented biotechnology process was recognized with an environmental prize in 2008 for its sustainable approach [2].

Production Yield Comparison

The comparative analysis reveals substantial differences in production efficiency between the two methods. Chemical synthesis from animal sources typically achieves low yields, with the exact percentage varying based on raw material quality and processing conditions [1]. In contrast, fermentation-based production has demonstrated significantly higher yields and concentrations.

Recent fermentation studies have achieved L-cysteine concentrations ranging from 0.06 g/L to 33.8 g/L, depending on the organism and engineering strategies employed [1] [4] [5]. The most successful implementations include fed-batch bioreactor processes achieving 22.0 g/L [1] and advanced strain engineering reaching 33.8 g/L [5]. These concentrations represent substantial improvements over traditional chemical methods.

Specific yield data demonstrates the efficiency of biotechnological approaches. Engineered Corynebacterium glutamicum strains have achieved yields of 27.27 mg L-cysteine per gram of glucose with volumetric productivities of 26.33 mg/L/h [1]. Similarly, optimized Escherichia coli strains have reached yields of 47 mg L-cysteine per gram of glucose [1] [3].

Process Economics and Scalability

The economic comparison between fermentation and chemical synthesis reveals complex trade-offs. While fermentation-based production offers superior environmental profiles and sustainability credentials, the initial capital investment for biotechnology infrastructure is substantial [6] [7]. Chemical synthesis requires lower upfront investment but faces increasing regulatory pressures and raw material cost volatility [7].

Production cost analysis indicates that fermentation-based L-cysteine remains more expensive than chemical extraction methods, primarily due to complex downstream processing requirements and relatively lower production scales [8]. However, the cost gap is narrowing as fermentation technology matures and environmental regulations become more stringent for chemical processes [7].

Market analysis projects the global L-cysteine market to grow from USD 140.7 million in 2023 to USD 255.7 million by 2033, with fermentation-based production capturing an increasing market share [9]. The compound annual growth rate of 6.16% reflects growing demand for sustainable amino acid production methods [9].

Strain Engineering for Enhanced L-Cysteine Yield in Microbial Systems

Metabolic engineering strategies have revolutionized L-cysteine production through systematic optimization of microbial biosynthetic pathways. The development of high-producing strains requires a multifaceted approach targeting key bottlenecks in L-cysteine metabolism.

Fundamental Engineering Strategies

Three primary metabolic engineering strategies form the foundation of enhanced L-cysteine production [1] [3]. These include enhancing biosynthesis through feedback inhibition-insensitive enzymes, weakening degradation pathways by eliminating L-cysteine desulfhydrases, and optimizing transport systems to facilitate product efflux while preventing reimport [1].

The biosynthesis enhancement strategy focuses on overexpressing feedback inhibition-insensitive L-serine O-acetyltransferase and phosphoglycerate dehydrogenase [1] [3]. These modifications decouple L-cysteine production from natural regulatory mechanisms that typically limit amino acid accumulation. Site-directed mutagenesis of the cysE gene, which encodes serine acetyltransferase, has proven particularly effective in eliminating feedback inhibition by L-cysteine [1] [10].

Strain-Specific Engineering Approaches

Escherichia coli engineering has achieved the most significant production improvements through comprehensive pathway modifications. Liu et al. developed an integrated approach combining multiple engineering strategies, resulting in L-cysteine concentrations of 492 mg/L with glucose yields of 47 mg L-cysteine per gram glucose [1] [3]. However, the overall glucose conversion efficiency remained at approximately 4.7%, indicating substantial room for further optimization [1].

Advanced E. coli strains have demonstrated remarkable scalability, with fed-batch bioreactor processes achieving 22.0 g/L L-cysteine concentrations [1]. The most recent developments include strain EC21-1/pE X5, which produced 20.21 g/L L-cysteine in 5-L bioreactor systems through metabolic node engineering approaches [11].

Corynebacterium glutamicum engineering has focused on leveraging its natural amino acid production capabilities. Wei et al. achieved 947.9 ± 46.5 mg/L L-cysteine production with engineered C. glutamicum strains, demonstrating yields of 27.27 mg/g glucose and volumetric productivities of 26.33 mg/L/h [1]. The engineering strategy combined feedback-insensitive enzyme expression, cysteine desulfhydrase deletion, and enhanced transport system implementation [1].

Pantoea ananatis engineering has shown particular promise for efflux system optimization. Strains overexpressing the cefB transporter achieved 2.30 g/L L-cysteine concentrations, representing one of the highest yields for this organism [1]. The combination of feedback-insensitive serine acetyltransferase with enhanced efflux capabilities resulted in four-fold production improvements compared to baseline strains [1].

Advanced Strain Development Techniques

Recent developments in strain engineering have employed sophisticated approaches including metabolic control analysis and biosensor-based optimization. In-vivo metabolic control analysis has identified rate-limiting steps in L-cysteine biosynthesis, enabling targeted interventions that increase production efficiency [5].

The application of metabolic control analysis to fed-batch L-cysteine production processes identified O-acetylserine sulfhydrylase enzymes as critical bottlenecks [5]. Overexpression of these enzymes resulted in 47% increases in final L-cysteine concentrations and 70% improvements in maximum cell-specific productivity during early fed-batch phases [5].

Biosensor-based strain optimization represents a cutting-edge approach for high-throughput screening of improved variants. The development of L-cysteine-responsive biosensors based on the DecR transcriptional regulator has enabled systematic optimization of promoter and ribosome binding site combinations [12] [13]. This approach achieved 6.29-fold increases in L-cysteine production through precision engineering of regulatory elements [13].

Strain Stability and Industrial Considerations

Long-term strain stability presents a critical challenge for industrial L-cysteine production. Studies examining production stability over 60 generations revealed significant productivity losses in conventional E. coli strains, with L-cysteine yields declining to 15-35% of maximum concentrations [4] [14]. This productivity decline correlates with insertion sequence-mediated plasmid rearrangements and metabolic stress responses [4] [14].

The reduced-genome strain MDS42, which lacks active insertion sequences, maintains stable L-cysteine production over extended cultivation periods [4] [14]. This finding suggests that selective deletion of insertion sequence families could provide a novel approach for improving industrial strain stability while maintaining high production capacity [4] [14].

Metabolic stress analysis has revealed that prolonged exposure to L-cysteine production conditions triggers adaptive evolution mechanisms that prioritize cell growth over product formation [4] [14]. Understanding these stress responses has informed the development of more robust production strains capable of maintaining high productivity throughout industrial fermentation cycles [4] [14].

Challenges in Large-Scale Production: Feedback Inhibition and Degradation Pathways

Industrial-scale L-cysteine production faces significant technical challenges related to metabolic regulation and product stability. These challenges become particularly pronounced during scale-up operations where process conditions and cell physiology differ substantially from laboratory conditions.

Feedback Inhibition Mechanisms

L-serine O-acetyltransferase, encoded by the cysE gene, represents the primary target for feedback inhibition in L-cysteine biosynthesis [1] [3] [10]. This enzyme catalyzes the rate-limiting acetylation of L-serine and exhibits strong sensitivity to L-cysteine concentrations as low as 0.8 µM in wild-type forms [10]. The inhibition mechanism involves direct binding of L-cysteine to the enzyme's regulatory domain, effectively shutting down the biosynthetic pathway when product concentrations exceed physiological requirements [10].

Traditional approaches to overcome feedback inhibition have focused on site-directed mutagenesis of critical amino acid residues. Replacement of methionine at position 256 with alternative amino acids has successfully generated feedback-insensitive variants capable of supporting L-cysteine production [1] [10]. Advanced mutagenesis strategies have achieved 500-fold reductions in inhibitory sensitivity, with engineered variants maintaining activity at 410 µM L-cysteine concentrations compared to 0.8 µM for wild-type enzymes [10].

The implementation of plant-derived serine acetyltransferases offers an alternative strategy for circumventing feedback inhibition [1] [15]. Arabidopsis thaliana SAT-p and SAT-m isoforms demonstrate natural insensitivity to L-cysteine feedback, enabling sustained production rates even under high product concentrations [15]. Expression of these heterologous enzymes in E. coli has achieved L-cysteine concentrations of 1.6-1.7 g/L in shake flask cultures [15].

Complex Degradation Pathway Networks

L-cysteine degradation represents a multifaceted challenge involving numerous enzymatic pathways that compete with product accumulation. Five distinct L-cysteine desulfhydrase enzymes have been identified in E. coli, including tryptophanase, cystathionine β-lyase, O-acetylserine sulfhydrylase-A, O-acetylserine sulfhydrylase-B, and MalY protein [16]. Each enzyme catalyzes the conversion of L-cysteine to pyruvate, ammonia, and hydrogen sulfide, effectively reducing product yields [16].

Tryptophanase, encoded by the tnaA gene, emerges as the predominant L-cysteine degrading enzyme under most production conditions [16]. Transcriptional analysis reveals that L-cysteine addition induces tryptophanase expression through a novel regulatory mechanism involving the tnaC-tnaA transcript [16]. This induction creates a feedback loop where L-cysteine accumulation triggers its own degradation, limiting maximum achievable concentrations [16].

The complexity of degradation pathways extends beyond characterized enzymes, with evidence suggesting additional unidentified L-cysteine desulfhydrases remain active even after deletion of known degradation genes [16]. Quintet mutants lacking all five characterized desulfhydrases still exhibit significant L-cysteine degradation activity, indicating the presence of additional enzymatic activities that respond to L-cysteine induction [16].

Alternative degradation pathways involve L-cysteine desulfidases, which represent a distinct class of degradation enzymes. The yhaM gene encodes a cysteine desulfidase that exhibits L-cysteine-inducible expression patterns [1]. CyuA, another L-cysteine desulfidase, functions as the major degradation enzyme during anaerobic growth conditions in both E. coli and Salmonella enterica [1].

Scale-Up Specific Challenges

Large-scale L-cysteine fermentation encounters unique challenges related to mass transfer limitations, pH control, and oxygen supply optimization. The production process requires careful balance of aerobic conditions to support cell growth while maintaining sulfur source availability for L-cysteine biosynthesis [1] [17]. Oxygen content during the production phase should be maintained at 30% to 1% O₂ saturation, with optimal ranges between 10% to 1% and preferably 5% to 1% [17].

Carbon source management becomes critical at industrial scales, where substrate gradients and feeding strategies significantly impact production efficiency. Fed-batch processes with individual carbon and sulfur source feeding have demonstrated superior performance compared to batch cultivation methods [1] [5]. The carbon source concentration should not exceed 10 g/L during the L-cysteine production phase, with optimal levels maintained below 2 g/L to prevent metabolic overflow and byproduct formation [17].

Iron concentration emerges as a crucial process parameter affecting product distribution between L-cysteine, L-cystine, and thiazolidine derivatives [17]. Maintaining iron concentrations below 8 mg/L, and preferably below 2 mg/L, ensures that L-cysteine comprises at least 65% of total cysteine products at fermentation completion [17]. This finding contradicts traditional amino acid fermentation media formulations that typically contain iron concentrations exceeding 14.9 mg/L [17].

Sulfur source selection significantly influences process economics and production efficiency. Thiosulfate utilization requires only one NADPH molecule compared to four NADPH molecules for sulfate assimilation, resulting in substantially improved energy efficiency [1] [3]. The thiosulfate pathway also demonstrates superior kinetics and reduces the metabolic burden associated with sulfur reduction reactions [1].

Product toxicity presents an inherent challenge as L-cysteine concentrations above 1 mM cause growth limitations in E. coli [1]. This toxicity necessitates efficient export systems to maintain intracellular L-cysteine concentrations below inhibitory levels while maximizing extracellular product accumulation. The balance between production rate and export capacity becomes particularly critical during the high-density cultivation phases typical of industrial fermentation processes [1] [5].

Transport system optimization requires careful consideration of exporter selectivity to minimize loss of biosynthetic intermediates. O-acetylserine export by L-cysteine transporters can significantly reduce production efficiency by depleting essential biosynthetic precursors [5]. The exchange of YdeD exporter for the more selective YfiK transporter resulted in 37% increases in maximum L-cysteine concentrations while reducing unwanted O-acetylserine export by 50% [5].

Process control strategies must account for the dynamic nature of L-cysteine metabolism and the evolving physiological state of production cultures. Metabolic control analysis conducted during active fermentation processes has identified time-dependent shifts in rate-limiting steps, requiring adaptive control strategies that respond to changing cellular states [5]. The integration of real-time monitoring systems with automated feeding protocols enables optimization of production conditions throughout the fermentation cycle [5].

Purity

Physical Description

Solid

White crystals; Sulferous aroma

Color/Form

White crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-2.49 (LogP)

-2.49

log Kow = -2.49

Decomposition

Appearance

Melting Point

220 °C

Storage

UNII

Related CAS

7048-04-6 (Hydrochloride)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 84 of 410 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 326 of 410 companies with hazard statement code(s):;

H302 (80.06%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (21.17%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (21.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (21.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/EXPL THER/ Lead is a toxic heavy metal that adversely affects nervous tissues; it often occurs as an environmental pollutant. We investigated histological changes in the cerebral cortex, hippocampus and cerebellum of adult albino mice following exposure to lead acetate. We also studied the possible ameliorative effect of the chelating agent, L-cysteine, on lead-induced neurotoxicity. We divided albino mice into six groups: 1) vehicle-only control, 2) L-cysteine control, 3 and 4) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, and 5 and 6) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, followed by 50 mg/kg L-cysteine for 7 days. Lead acetate administration caused disorganization of cell layers, neuronal loss and degeneration, and neuropil vacuolization. Brain sections from lead-intoxicated mice treated with L-cysteine showed fewer pathological changes; the neuropil showed less vacuolization and the neurons appeared less damaged. L-cysteine at the dose we used only marginally alleviated lead-induced toxicity.

/EXPL THER/ In hamster lung cell cultures addn of l-Cysteine or vit C to media protects against or reverses abnormal growth & malignant transformation in aged controls (1-2 yr old) or young (3-6 mo) after repeated exposure to smoke of tobacco or marijuana cigarettes.

/EXPL THER/ L-Cysteine admin orally or ip to rats protected against acute toxicity of methylmercury chloride, reducing mercury content in kidney & brain but not in liver.

For more Therapeutic Uses (Complete) data for CYSTEINE (7 total), please visit the HSDB record page.

Pharmacology

Cysteine is a non-essential sulfur-containing amino acid in humans, related to cystine, Cysteine is important for protein synthesis, detoxification, and diverse metabolic functions. Found in beta-keratin, the main protein in nails, skin, and hair, Cysteine is important in collagen production, as well as skin elasticity and texture. Also required in the manufacture of amino acid taurine, Cysteine is a component of the antioxidant glutathione, and plays a role in the metabolism of essential biochemicals such as coenzyme A, heparin, and biotin. (NCI04)

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

52-90-4

Metabolism Metabolites

Amino acid catabolism is essential for adjusting pool sizes of free amino acids and takes part in energy production as well as nutrient remobilization. The carbon skeletons are generally converted to precursors or intermediates of the tricarboxylic acid cycle. In the case of cysteine, the reduced sulfur derived from the thiol group also has to be oxidized in order to prevent accumulation to toxic concentrations. Here we present a mitochondrial sulfur catabolic pathway catalyzing the complete oxidation of L-cysteine to pyruvate and thiosulfate. After transamination to 3-mercaptopyruvate the sulfhydryl group from L-cysteine is transferred to glutathione by sulfurtransferase 1 and oxidized to sulfite by the sulfur dioxygenase ETHE1. Sulfite is then converted to thiosulfate by addition of a second persulfide group by sulfurtransferase 1. This pathway is most relevant during early embryo development and for vegetative growth under light limiting conditions. Characterization of a double mutant produced from Arabidopsis thaliana T-DNA insertion lines for ETHE1 and sulfurtransferase 1 revealed that an intermediate of the ETHE1 dependent pathway, most likely a persulfide, interferes with amino acid catabolism and induces early senescence.

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Associated Chemicals

(+-)-Cysteine; 3374-22-9

Cysteine hydrochloride; 52-89-1

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Antioxidant; Reducing; Antistatic; Hair conditioning

Methods of Manufacturing

L-Cysteine used to be produced almost exclusively by hydrolysis of hair or other keratins. The amino acid isolated was l-cystine, which was reduced electrolytically to l-cysteine. L-Cysteine has also been prepared from beta-chloro-d,l-alanine and sodium sulfide with cysteine desulfhydrase, an enzyme obtained from, e.g., Citrobacterium freundii. Today, however, the main processes for cysteine production are biological. A direct fermentation process has been developed for the manufacture of l-cystine, using a modified Escherichia coli bacterium. The technology has been extended to prepare other modified l-cysteine analogues. An enzymatic process for l-cysteine has been successfully developed using microorganisms capable to hydrolyze 2-amino-delta2-thiazoline 4-carboxylic acid (ATC) which is readily available from methyl alpha-chloroacrylate and thiourea. A mutant of Pseudomonas thiazolinophilum converts d,l-ATC to l-cysteine in 95% molar yield at product concentrations higher than 30 g/L.

General Manufacturing Information

A non-essential amino acid in human development.

An amino acid derived from cystine, occurring naturally in the L-form ...

Analytic Laboratory Methods

Gold nanoparticles (AuNPs) were synthesized at room temperature following a simple, rapid, and green route using fresh-squeezed apple juice as a reducing reagent. The optimal AuNPs, based on the particle color, stability, and color change suitable for colorimetric detection of cysteine (Cys), are synthesized using 5 mL of 10% apple juice, 1 mL of 10 mM gold precursor solution, and 1 mL of 0.1 M NaOH. Under this set of parameters, the AuNPs are synthesized within 30 min at room temperature. The average size (11.1 +/- 3.2 nm) and zeta potential (-36.5 mV) of the AuNPs synthesized were similar to those of AuNPs prepared via the conventional citrate-reduction method. In the presence of Cys, unlike with any other amino acid, the AuNPs aggregated, possibly due to the gold-sulfur covalent interaction, yielding red-to-purple color change of the sample solution. The red-shift of the localized surface plasmon resonance peak of the AuNPs responsible for the color change was recorded by UV-vis spectrometer. The effect of other potential interferents such as glucose, ascorbic acid, K(+) , Na(+) , Ca(2+) , Zn(2+) , Ag(+) , Ni(2+) , Cu(2+) , Co(2+) , and Hg(2+) were also examined. The results show that AuNPs can be used to selectively detect and measure Cys with a linear dependency in the range of 2 to 100 uM and a limit of detection (signal-to-noise ratio > 3) of 50 nM. The results suggest that the green-synthesized AuNPs are useful for simple, rapid, and sensitive colorimetric detection of Cys, which is an essential amino acid in food and biological systems.

Clinical Laboratory Methods

A chlorinated coumarin-aldehyde was developed as a colorimetric and ratiometric fluorescent probe for distinguishing glutathione (GSH), cysteine (Cys) and homocysteine (Hcy). The GSH-induced substitution-cyclization and Cys/Hcy-induced substitution-rearrangement cascades lead to the corresponding thiol-coumarin-iminium cation and amino-coumarin-aldehyde with distinct photophysical properties. The probe can be used to simultaneously detect GSH and Cys/Hcy by visual determination based on distinct different colors - red and pale-yellow in PBS buffer solution by two reaction sites. From the linear relationship of fluorescence intensity and biothiols concentrations, it was determined that the limits of detection for GSH, Hcy and Cys are 0.08, 0.09 and 0.18 uM, respectively. Furthermore, the probe was successfully used in living cell imaging with low cell toxicity.

A highly sensitive and selective turn on fluorescent probe P-acid-aldehyde (P-CHO) is developed for the determination of cysteine (Cys) and homocysteine (Hcy). The probe is designed and synthesized by incorporating the specific functional group aldehyde group for thiols into a stable ?-conjugated material 4,4'-(2,5-dimethoxy-1,4-phenylene) bis(ethyne-2,1-diyl) dibenzoic acid (P-acid). The probe fluorescence is quenched through donor photoinduced electron transfer (d-PET) between the fluorophore (P-acid) and the recognition group (aldehyde group). In the presence of thiols, Cys and Hcy can selectively react with aldehyde group of the probe because the inhibition of d-PET between fluorophore and recognition group. Therefore, a turn-on fluorescent sensor was established for the fluorescence recovery. Under the optimized conditions, the fluorescence response of probe is directly proportional to the concentration of Cys in the range of 4-95 nM/L, with a detection limit 3.0 nM. In addition, the sensing system exhibits good selectively toward Cys and Hcy in the presence of other amino acids. It has been successfully applied for bioimaging of Cys and Hcy in living cells with low cell toxicity.

Storage Conditions

Stability Shelf Life

In neutral or slightly alkaline aq solns it is oxidized to cystine by air. More stable in acidic solns.

Dates

2: Huang K, Wu LD. Dehydroepiandrosterone: molecular mechanisms and therapeutic implications in osteoarthritis. J Steroid Biochem Mol Biol. 2018 May 19. pii: S0960-0760(18)30037-2. doi: 10.1016/j.jsbmb.2018.05.004. [Epub ahead of print] Review. PubMed PMID: 29787833.

3: Lee SJ, Kim DG, Lee KY, Koo JS, Lee BJ. Regulatory mechanisms of thiol-based redox sensors: lessons learned from structural studies on prokaryotic redox sensors. Arch Pharm Res. 2018 May 17. doi: 10.1007/s12272-018-1036-0. [Epub ahead of print] Review. PubMed PMID: 29777359.

4: Fukuto JM, Ignarro LJ, Nagy P, Wink DA, Kevil CG, Feelisch M, Cortese-Krott MM, Bianco CL, Kumagai Y, Hobbs AJ, Lin J, Ida T, Akaike T. Biological Hydropersulfides and Related Polysulfides: A New Concept and Perspective in Redox Biology. FEBS Lett. 2018 May 12. doi: 10.1002/1873-3468.13090. [Epub ahead of print] Review. PubMed PMID: 29754415.

5: Yan M, Huo Y, Yin S, Hu H. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions. Redox Biol. 2018 Apr 22;17:274-283. doi: 10.1016/j.redox.2018.04.019. [Epub ahead of print] Review. PubMed PMID: 29753208.

6: Vindry C, Ohlmann T, Chavatte L. Translation regulation of mammalian selenoproteins. Biochim Biophys Acta. 2018 May 8. pii: S0304-4165(18)30142-9. doi: 10.1016/j.bbagen.2018.05.010. [Epub ahead of print] Review. PubMed PMID: 29751099.

7: Fuji S, Sawa T, Motohashi H, Akaike T. Persulfide synthases function coupled with translation and mediate sulfur respiration. Br J Pharmacol. 2018 May 10. doi: 10.1111/bph.14356. [Epub ahead of print] Review. PubMed PMID: 29748969.

8: Kos J, Nanut MP, Prunk M, Sabotič J, Dautović E, Jewett A. Cystatin F as a regulator of immune cell cytotoxicity. Cancer Immunol Immunother. 2018 May 10. doi: 10.1007/s00262-018-2165-5. [Epub ahead of print] Review. PubMed PMID: 29748898.

9: Rahman MT, Hossain A, Pin CH, Yahya NA. Zinc and Metallothionein in the Development and Progression of Dental Caries. Biol Trace Elem Res. 2018 May 9. doi: 10.1007/s12011-018-1369-z. [Epub ahead of print] Review. PubMed PMID: 29744817.

10: Freeman BA, O'Donnell VB, Schopfer FJ. The discovery of nitro-fatty acids as products of metabolic and inflammatory reactions and mediators of adaptive cell signaling. Nitric Oxide. 2018 May 6;77:106-111. doi: 10.1016/j.niox.2018.05.002. [Epub ahead of print] Review. PubMed PMID: 29742447.

11: Lu J, Wang M, Wang Z, Fu Z, Lu A, Zhang G. Advances in the discovery of cathepsin K inhibitors on bone resorption. J Enzyme Inhib Med Chem. 2018 Dec;33(1):890-904. doi: 10.1080/14756366.2018.1465417. Review. PubMed PMID: 29723068.

12: Na J, Jung J, Bang J, Lu Q, Carlson BA, Guo X, Gladyshev VN, Kim J, Hatfield DL, Lee BJ. Selenophosphate synthetase 1 and its role in redox homeostasis, defense and proliferation. Free Radic Biol Med. 2018 Apr 30. pii: S0891-5849(18)30770-6. doi: 10.1016/j.freeradbiomed.2018.04.577. [Epub ahead of print] Review. PubMed PMID: 29715549.

13: Naidu SD, Suzuki T, Yamamoto M, Fahey JW, Dinkova-Kostova AT. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1. Mol Nutr Food Res. 2018 Apr 30:e1700908. doi: 10.1002/mnfr.201700908. [Epub ahead of print] Review. PubMed PMID: 29710398.

14: Abdel-Daim M, Abushouk AI, Reggi R, Yarla NS, Palmery M, Peluso I. Association of antioxidant nutraceuticals and acetaminophen (paracetamol): Friend or foe? J Food Drug Anal. 2018 Apr;26(2S):S78-S87. doi: 10.1016/j.jfda.2017.11.004. Epub 2017 Dec 16. Review. PubMed PMID: 29703389.

15: Hosseini M, Najmabadi H, Kahrizi K. Calpains: Diverse Functions but Enigmatic. Arch Iran Med. 2018 Apr 1;21(4):170-179. Review. PubMed PMID: 29693408.

16: Kim WH, Hur M, Park SK, Jung DE, Kang P, Yoo S, Bahk JH. Pharmacological interventions for protecting renal function after cardiac surgery: a Bayesian network meta-analysis of comparative effectiveness. Anaesthesia. 2018 Apr 16. doi: 10.1111/anae.14227. [Epub ahead of print] Review. PubMed PMID: 29682727.

17: Liu CL, Guo J, Zhang X, Sukhova GK, Libby P, Shi GP. Cysteine protease cathepsins in cardiovascular disease: from basic research to clinical trials. Nat Rev Cardiol. 2018 Jun;15(6):351-370. doi: 10.1038/s41569-018-0002-3. Review. PubMed PMID: 29679024.

18: Lu Y. Assembly and Transfer of Iron-Sulfur Clusters in the Plastid. Front Plant Sci. 2018 Mar 14;9:336. doi: 10.3389/fpls.2018.00336. eCollection 2018. Review. PubMed PMID: 29662496; PubMed Central PMCID: PMC5890173.

19: Gupta K, Mehrotra M, Kumar P, Gogia AR, Prasad A, Fisher JA. Smoke Inhalation Injury: Etiopathogenesis, Diagnosis, and Management. Indian J Crit Care Med. 2018 Mar;22(3):180-188. doi: 10.4103/ijccm.IJCCM_460_17. Review. PubMed PMID: 29657376; PubMed Central PMCID: PMC5879861.

20: Nawathe A, David AL. Prophylaxis and treatment of foetal growth restriction. Best Pract Res Clin Obstet Gynaecol. 2018 Feb 23. pii: S1521-6934(18)30048-8. doi: 10.1016/j.bpobgyn.2018.02.007. [Epub ahead of print] Review. PubMed PMID: 29656983.